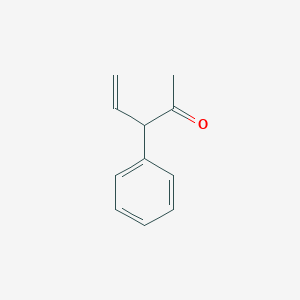

3-Phenylpent-4-en-2-one

Description

Contextualization of 3-Phenylpent-4-en-2-one within Unsaturated Ketone Chemistry

This compound belongs to the broad and important class of organic compounds known as α,β-unsaturated ketones, or enones. These molecules are characterized by a ketone functional group conjugated with a carbon-carbon double bond. This arrangement leads to a delocalized π-electron system, which is fundamental to their chemical behavior.

The general structure of an enone imparts unique reactivity at three key positions: the carbonyl carbon, the α-carbon, and the β-carbon. This multi-faceted reactivity makes enones versatile intermediates in a vast array of organic transformations.

Academic Significance and Research Trajectory of Enones

The study of enones has a rich history in organic chemistry and continues to be a vibrant area of research. Their importance stems from their utility as building blocks in the synthesis of complex molecules, including many natural products and pharmaceuticals. The conjugated system allows for a variety of addition reactions, making them key substrates in carbon-carbon bond-forming reactions.

Research in the field of enone chemistry has progressed from fundamental reactivity studies to the development of highly selective and efficient catalytic processes. Modern research often focuses on asymmetric catalysis to control the stereochemistry of reactions involving enones, a critical aspect in the synthesis of chiral molecules. The exploration of novel enone structures, such as this compound, contributes to the expanding toolkit of synthetic organic chemists.

Structural Features and Reactivity Modalities of Phenyl-Substituted Enones

The presence of a phenyl group, as seen in this compound, significantly influences the electronic properties and steric environment of the enone system. The phenyl ring can participate in conjugation with the enone moiety, further extending the π-system and modulating the reactivity of the molecule.

The phenyl substituent can exert both inductive and resonance effects, which can alter the electron density at the carbonyl carbon and the β-carbon. This, in turn, affects the susceptibility of the molecule to nucleophilic attack. Furthermore, the steric bulk of the phenyl group can play a crucial role in directing the stereochemical outcome of reactions.

The reactivity of phenyl-substituted enones is diverse. They can undergo 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the β-carbon. The specific reaction pathway is often dictated by the nature of the nucleophile, the reaction conditions, and the specific substitution pattern on the enone. Research on related compounds, such as 4-Phenylpent-3-en-2-one, indicates a propensity for oxidation, reduction, and substitution reactions, highlighting the synthetic versatility of this class of molecules. smolecule.com

Data on this compound and Related Compounds

| Property | Value | Compound |

| Molecular Formula | C₁₁H₁₂O | This compound |

| Molecular Weight | 160.21 g/mol | This compound |

| IUPAC Name | This compound | This compound |

| Property | Value | Compound |

| Molecular Formula | C₁₁H₁₂O | (E)-4-Phenylpent-3-en-2-one |

| Molecular Weight | 160.21 g/mol | (E)-4-Phenylpent-3-en-2-one |

| IUPAC Name | (E)-4-Phenylpent-3-en-2-one | (E)-4-Phenylpent-3-en-2-one |

| Property | Value | Compound |

| Molecular Formula | C₁₂H₁₄O | (E)-3,3-Dimethyl-5-phenylpent-4-en-2-one |

| Molecular Weight | 174.24 g/mol | (E)-3,3-Dimethyl-5-phenylpent-4-en-2-one |

| IUPAC Name | (E)-3,3-Dimethyl-5-phenylpent-4-en-2-one | (E)-3,3-Dimethyl-5-phenylpent-4-en-2-one |

Structure

3D Structure

Properties

CAS No. |

100702-66-7 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-phenylpent-4-en-2-one |

InChI |

InChI=1S/C11H12O/c1-3-11(9(2)12)10-7-5-4-6-8-10/h3-8,11H,1H2,2H3 |

InChI Key |

ODJFEEKLCNDLKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylpent 4 En 2 One and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of 3-phenylpent-4-en-2-one and its analogues primarily rely on robust and well-understood reactions such as aldol (B89426) condensations and Friedel-Crafts reactions involving Baylis-Hillman adducts. These approaches are valued for their reliability and the accessibility of starting materials.

Aldol Condensation Approaches

The aldol condensation, particularly the Claisen-Schmidt variant, represents a fundamental and widely employed method for the formation of α,β-unsaturated ketones. wikipedia.orgnih.gov This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. wikipedia.org In the context of synthesizing compounds structurally similar to this compound, such as benzylideneacetone, the reaction proceeds between benzaldehyde (B42025) and acetone. youtube.comscribd.com

The mechanism is initiated by the deprotonation of an α-hydrogen from the ketone (e.g., acetone) by a base, typically sodium hydroxide (B78521), to form a nucleophilic enolate. mnstate.eduumkc.edu This enolate then attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often facilitated by heat, to yield the more stable, conjugated enone. miracosta.edulibretexts.org The formation of the conjugated system provides a strong thermodynamic driving force for the elimination of water. youtube.commiracosta.edu

For the synthesis of this compound itself, a crossed aldol condensation between benzaldehyde and 2-butanone (B6335102) would be the analogous pathway. The regioselectivity of the initial deprotonation of 2-butanone can be controlled by the choice of base and reaction conditions.

Catalytic Processes in Enone Synthesis

The aldol condensation is inherently a catalytic process, most commonly employing a base catalyst. The catalytic cycle begins with the reaction of the base (e.g., hydroxide ion) with the enolizable ketone to generate the enolate. youtube.com After the enolate attacks the aldehyde and the subsequent protonation of the resulting alkoxide, the catalyst is regenerated upon the elimination of a water molecule from the β-hydroxy ketone intermediate. youtube.com

Solvent-free Claisen-Schmidt reactions have been shown to proceed efficiently with quantitative yields using sodium hydroxide as a base, highlighting a green chemistry approach to this classic transformation. wikipedia.org The choice of catalyst can also influence the outcome of the reaction. While strong bases like NaOH are common, other catalysts can also be employed. The reaction is typically performed in a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism. mnstate.eduscribd.com

Synthesis via Baylis-Hillman Adducts and Friedel-Crafts Reactions

A versatile method for the synthesis of derivatives of this compound involves the use of Baylis-Hillman adducts in conjunction with Friedel-Crafts reactions. sphinxsai.comsphinxsai.com The Baylis-Hillman reaction itself is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a tertiary amine or phosphine (B1218219). organic-chemistry.org The resulting adducts are highly functionalized molecules that can serve as precursors for a variety of transformations. sphinxsai.com

For instance, a protocol for the preparation of (E)-4-nitro-5-phenylpent-4-en-2-one, a derivative of the target compound, has been developed via a Friedel-Crafts reaction using Baylis-Hillman adducts derived from nitroolefins. sphinxsai.com In this methodology, the Baylis-Hillman adduct is treated with an aromatic compound in the presence of a Lewis or Brønsted acid. researchgate.net A specific example involves the reaction of a Baylis-Hillman bromide with acetic anhydride (B1165640) in THF at room temperature, which afforded the desired (E)-4-nitro-5-phenylpent-4-en-2-one in high yield. sphinxsai.com This approach demonstrates the utility of Baylis-Hillman adducts as synthons for constructing substituted enone frameworks. sphinxsai.comsphinxsai.com

| Reactants | Catalyst/Reagent | Solvent | Temperature | Product | Yield |

| Baylis-Hillman bromide (from nitroolefin) | Acetic Anhydride | THF | Room Temp | (E)-4-nitro-5-phenylpent-4-en-2-one | 95% |

Advanced and Stereoselective Synthetic Protocols

Modern synthetic chemistry has seen the development of sophisticated methods that allow for greater control over the stereochemical outcome of reactions. These advanced protocols are crucial for the synthesis of chiral molecules, which are of significant interest in various fields, including medicinal chemistry and materials science.

Asymmetric Synthesis Strategies

The development of asymmetric methods for the synthesis of chiral enones and their derivatives is an active area of research. Organocatalysis has emerged as a powerful tool for enantioselective transformations. For example, chiral primary-secondary diamines have been used as catalysts for the asymmetric aziridination of cyclic enones, demonstrating the potential for creating chiral building blocks from enone precursors. acs.org

Another strategy involves the use of chiral metal catalysts. Chiral pincer-palladium complexes have been successfully employed in the asymmetric addition of diarylphosphines to β-substituted enones, yielding chiral phosphine derivatives with excellent enantioselectivity (up to 99% ee). organic-chemistry.org While not a direct synthesis of chiral this compound, this methodology highlights a powerful approach for the enantioselective functionalization of enone systems. The catalytic cycle for such reactions typically involves the coordination of the enone to the chiral metal center, followed by a stereocontrolled nucleophilic attack.

The umpolung of imines, reacting with enones in the presence of a chiral phase-transfer catalyst derived from cinchona alkaloids, has been shown to produce γ-amino ketones with high diastereoselectivity and enantioselectivity. nih.gov This represents a novel strategy for the asymmetric synthesis of functionalized ketone derivatives.

Palladium-Catalyzed Synthetic Transformations

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Heck reaction, for instance, involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction could be envisioned for the synthesis of this compound by coupling phenyl halide with pent-4-en-2-one. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the catalyst. diva-portal.org

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. youtube.comnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. A potential synthetic route to this compound using this methodology could involve the coupling of phenylboronic acid with a suitable vinyl halide or triflate precursor of the pentenone skeleton. The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. youtube.com The use of specific phosphine ligands, such as XPhos, has been shown to be effective for the coupling of challenging substrates like aryl tosylates. organic-chemistry.org

| Reaction | Catalyst | Ligand | Base | Reactants |

| Heck Reaction | Pd(OAc)₂ | PPh₃ | NaOAc | Aryl halide, Alkene |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Aryl tosylate, Arylboronic acid |

Copper-Catalyzed Hydrosilylation and Allylation Reactions

Copper-catalyzed reactions offer a powerful and economical approach for forming carbon-carbon bonds. In the context of synthesizing this compound, copper-catalyzed asymmetric allylic alkylation (AAA) of a suitable precursor, such as a β-keto ester followed by decarboxylation, stands out as a viable strategy. These reactions can employ allylic alcohols directly as precursors, enhancing the atom economy of the process. researchgate.net

The mechanism typically involves the activation of the β-keto ester by a chiral copper-ligand complex to form a chiral enolate. Concurrently, the copper catalyst can facilitate the dehydration of an allylic alcohol, generating an electrophilic π-allyl intermediate. The subsequent nucleophilic attack of the enolate on the allyl species yields the desired product. The choice of chiral ligand is crucial for inducing high enantioselectivity. A range of BOX (bisoxazoline) and other nitrogen-based ligands have been successfully employed in these transformations. researchgate.net

Another relevant approach is the copper-catalyzed silylative allylation of ketones, which utilizes allenes and silylboranes to generate an in situ β-silylallylcopper intermediate that then reacts with the ketone. semanticscholar.org While not a direct allylation, copper-hydride catalysis can also be used to generate well-defined chiral organocopper species that participate in stereoselective allylic substitutions. beilstein-journals.org

Table 1: Examples of Copper-Catalyzed Allylic Alkylation Conditions This table is illustrative and based on general findings for the allylation of β-keto esters and ketones.

| Catalyst Precursor | Ligand | Substrate Type | Allyl Source | Key Features |

| Cu(OTf)₂ | (S,S)-Ph-BOX | β-Keto Ester | Allylic Alcohol | Direct use of alcohols; good yields and enantioselectivity. researchgate.net |

| Cu(OAc)₂ | Xantphos | Allene | Silylborane | Forms a β-silylallylcopper intermediate for reaction with ketones. semanticscholar.org |

| CuCl | (R)-SEGPHOS | 1,1-diborylalkanes | Allylic Bromide | Generates chiral secondary alkylcopper species for high stereoselectivity. beilstein-journals.org |

Iridium-Catalyzed Coupling Reactions

Iridium catalysis provides a highly effective and selective means for the α-allylation of ketones, representing a direct route to γ,δ-unsaturated ketones like this compound. Specifically, the regio- and enantioselective α-allylation of unstabilized ketone enolates with unsymmetrical allylic carbonates has been achieved using metallacyclic iridium catalysts. acs.org This method allows for the formation of the branched product with high selectivity, which is often a challenge with other transition metals like palladium.

The reaction typically proceeds by converting a ketone, such as phenylacetone (B166967) (a logical precursor to the target molecule), into its silyl (B83357) enol ether. This enolate then reacts with an allylic carbonate in the presence of an iridium complex derived from a phosphoramidite (B1245037) ligand. The combination of cesium fluoride (B91410) (CsF) and zinc fluoride (ZnF₂) has been shown to be effective in promoting the reaction and suppressing the formation of undesired diallylation byproducts. acs.org The active catalyst is often a cyclometalated iridium species, which is responsible for the high levels of regio- and enantioselectivity observed. acs.org

This catalytic system is notable for its ability to construct synthetically valuable bifunctional molecules in optically active form from readily available achiral starting materials. acs.org

Table 2: Iridium-Catalyzed Enantioselective α-Allylation of Ketone Enolates Data based on the findings of Graening & Hartwig (2005) for related systems. acs.org

| Ketone Precursor | Allyl Source | Iridium Precatalyst | Ligand Type | Additives | Enantiomeric Excess (ee) |

| Silyl enol ether of Phenylacetone | Allyl methyl carbonate | [Ir(COD)Cl]₂ | Phosphoramidite | CsF, ZnF₂ | 91-96% |

| Silyl enol ether of 2-Methyl-1-tetralone | Cinnamyl Boc-carbonate | Metallacyclic Ir Complex | Phosphoramidite | CsF, ZnF₂ | >95% |

Reductive Amination and Alkene Amination Pathways

The synthesis of derivatives of this compound can be readily achieved through modification of its ketone functionality. Reductive amination is a highly versatile and efficient method for converting ketones into amines. This process involves the reaction of the ketone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

A convenient, one-pot procedure for the direct reductive amination of ketones utilizes sodium borohydride (B1222165) (NaBH₄) as the reducing agent in the presence of a catalyst. researchgate.net For α,β-unsaturated ketones, this method can sometimes lead to competing 1,4-reduction of the double bond. organic-chemistry.orgresearchgate.net However, for a γ,δ-unsaturated ketone like this compound, the alkene is less susceptible to reduction under these conditions, allowing for selective transformation of the carbonyl group. A variety of catalysts, including Brønsted acids and Lewis acids, can be employed to facilitate the reaction. researchgate.net

This pathway provides straightforward access to a diverse library of secondary and tertiary amine derivatives of the parent ketone, which are valuable for further synthetic elaboration or biological screening.

Reaction Scheme: Reductive Amination of this compound

Deoxygenation of Alcohols as Precursors

The synthesis of hydrocarbon derivatives can be accomplished by using the corresponding alcohol as a precursor. For instance, 3-phenylpent-4-ene, a deoxygenated derivative of the target structure, can be synthesized from the corresponding secondary alcohol, 3-phenylpent-4-en-2-ol. The deoxygenation of alcohols, particularly allylic alcohols, can be challenging but several selective methods have been developed.

One effective protocol involves a two-step sequence where the allylic alcohol is first converted to an alkoxyalkyl ether, such as an ethoxyethyl (EE) or methoxymethyl (MOM) ether. This derivative is then subjected to a palladium-catalyzed reduction using a hydride source like lithium triethylborohydride (LiBHEt₃). acs.org This method has been shown to be general and selective for the deoxygenation of allylic alcohols, leaving other alcohol types untouched. acs.org

Alternatively, direct metal-free deoxygenation of active allylic alcohols has been achieved using a Brønsted acid catalyst with another alcohol, such as p-methylbenzyl alcohol, acting as the reductant. rsc.org These methods provide pathways to remove the oxygen functionality, yielding the corresponding alkene framework.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its derivatives to enhance sustainability.

A key green strategy is the use of environmentally benign solvents, with water being the ideal choice. The synthesis of α,β-unsaturated ketones, for example, has been efficiently carried out in water using green catalysts like choline (B1196258) hydroxide. acs.org While this compound is not formed through a direct condensation, the principle of using aqueous media for transition metal-catalyzed reactions is an active area of research. Another approach is the use of solvent-free conditions, which has been successfully applied to the synthesis of α,β-unsaturated ketones using heterogeneous catalysts like Hβ zeolite. rsc.org This minimizes waste and simplifies product isolation.

The catalytic methods described previously (Sections 2.2.3 and 2.2.4) are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a catalyst that can be recycled. Further improvements can be made by:

Using Heterogeneous Catalysts: Employing solid-supported catalysts, such as zeolites, can simplify catalyst recovery and reuse, reducing waste and cost. scielo.br

Choosing Greener Solvents: Replacing volatile organic compounds (VOCs) with safer alternatives like cyclopentyl methyl ether (CPME) can significantly lower the environmental impact of a synthesis. rsc.org

Maximizing Atom Economy: Designing synthetic routes, such as the direct allylation of ketones, that incorporate the maximum number of atoms from the starting materials into the final product.

By integrating these approaches, the synthesis of this compound can be performed in a more environmentally responsible and efficient manner.

Reactivity and Mechanistic Investigations of 3 Phenylpent 4 En 2 One

Fundamental Reaction Pathways

The reactivity of 3-Phenylpent-4-en-2-one is dictated by the presence of the carbonyl group, the carbon-carbon double bond, and the phenyl ring. These functional groups provide sites for a range of chemical transformations.

Oxidation and Reduction Mechanisms

Oxidation: The oxidation of this compound can proceed at either the carbon-carbon double bond or the carbonyl group. Epoxidation of the alkene is a common oxidative pathway. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be employed to form the corresponding epoxide. The mechanism involves the concerted transfer of an oxygen atom from the peroxyacid to the double bond.

Reduction: The reduction of this compound can selectively target either the carbonyl group or the carbon-carbon double bond, or both. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, typically reduces both the alkene and the ketone to yield 3-phenylpentan-2-ol. The mechanism involves the stepwise addition of hydrogen atoms to the surface of the catalyst and then to the unsaturated functionalities.

For the selective reduction of the carbonyl group to an alcohol, reagents like sodium borohydride (B1222165) (NaBH₄) are often used. This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. The less reactive nature of NaBH₄ generally prevents the reduction of the carbon-carbon double bond.

Conversely, to selectively reduce the carbon-carbon double bond while preserving the carbonyl group, specific methods such as transfer hydrogenation can be employed.

Nucleophilic and Electrophilic Substitution Reactions

Due to the presence of the phenyl group, this compound can potentially undergo electrophilic aromatic substitution reactions. The acetyl and vinyl groups are deactivating, directing incoming electrophiles to the meta position of the phenyl ring. However, the reaction conditions for such substitutions need to be carefully controlled to avoid reactions at the other functional groups.

Nucleophilic substitution reactions are less common for this molecule at the phenyl ring unless it is appropriately substituted with strong electron-withdrawing groups. Nucleophilic attack is far more likely to occur at the carbonyl carbon or the β-carbon of the enone system.

Addition Reactions and Associated Mechanisms

The conjugated enone system in this compound makes it an excellent substrate for addition reactions, which can occur via a 1,2-addition to the carbonyl group or a 1,4-conjugate (Michael) addition to the carbon-carbon double bond.

Michael Addition Reactions

Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the enone (Michael acceptor). A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. wikipedia.org The mechanism is initiated by the nucleophilic attack at the β-carbon, which generates a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the 1,4-adduct.

The general mechanism for the Michael addition is as follows:

Nucleophilic attack: The Michael donor attacks the β-carbon of the enone.

Enolate formation: The π-electrons of the double bond shift to form a resonance-stabilized enolate.

Protonation: The enolate is protonated, typically by the solvent or upon acidic workup, to give the final product.

| Michael Donor (Nucleophile) | Product of Michael Addition |

| Thiol (R-SH) | 3-Phenyl-4-(alkylthio)pentan-2-one |

| Amine (R₂NH) | 3-Phenyl-4-(dialkylamino)pentan-2-one |

| Enolate (e.g., from diethyl malonate) | Diethyl 2-(1-phenyl-2-oxobutyl)malonate |

1,2-Addition Processes

In contrast to the 1,4-addition, 1,2-addition involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. This pathway is favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents. masterorganicchemistry.comlibretexts.org The reaction proceeds through a tetrahedral alkoxide intermediate, which is then protonated during workup to yield an alcohol.

The competition between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile, the reaction temperature, and the presence of Lewis acids. Hard nucleophiles and lower temperatures generally favor 1,2-addition, while softer nucleophiles and higher temperatures tend to favor the thermodynamically more stable 1,4-adduct.

| Nucleophile | Predominant Addition Pathway | Product |

| Organolithium (R-Li) | 1,2-Addition | 2-Methyl-3-phenyl-1-penten-2-ol |

| Grignard Reagent (R-MgX) | 1,2-Addition | 2-Methyl-3-phenyl-1-penten-2-ol |

| Organocuprate (R₂CuLi) | 1,4-Addition (Michael Addition) | 3-Phenyl-4-alkylpentan-2-one |

Diastereoselective Additions of Organometallics to Ketones

When an organometallic reagent adds to the carbonyl group of this compound, a new stereocenter is created at the carbonyl carbon. If the incoming nucleophile or the ketone itself is chiral, the reaction can proceed with diastereoselectivity. The stereochemical outcome of such additions is often rationalized using models like Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents adjacent to the carbonyl group.

For this compound, the chiral center at the 3-position influences the facial selectivity of the nucleophilic attack on the carbonyl carbon. The incoming nucleophile will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer in excess. The degree of diastereoselectivity depends on the size of the nucleophile and the substituents on the ketone.

For instance, the addition of an organocuprate to a chiral α,β-unsaturated ketone can proceed with high diastereoselectivity, providing a method for the asymmetric synthesis of new stereocenters. ucla.edu The precise ratio of diastereomers is dependent on the specific organometallic reagent used and the reaction conditions.

Intramolecular Rearrangements and Cyclization Reactions

The reactivity of this compound is largely dictated by the interplay between its three key functional components: the ketone, the phenyl ring, and the alkene. This section explores several potential intramolecular transformations that this molecule could undergo.

Fritsch–Buttenberg-Wiechell (FBW) Rearrangement Pathways

The Fritsch–Buttenberg-Wiechell (FBW) rearrangement is a classic organic reaction that converts 1,1-diaryl-2-halo-alkenes into 1,2-diaryl-alkynes upon treatment with a strong base. The mechanism involves the formation of a vinyl carbene intermediate followed by a 1,2-aryl migration.

Given the structural requirements for the starting material, This compound is not a suitable substrate for the Fritsch–Buttenberg-Wiechell rearrangement. The FBW pathway requires a specific arrangement of two aryl groups and a halogen on a double bond, which is absent in the structure of this compound. Therefore, this type of rearrangement is not a viable reaction pathway for this compound under typical FBW conditions.

Intramolecular Cyclization in Superacidic Media

In the presence of superacids (e.g., HF/SbF₅ or FSO₃H), the carbonyl oxygen of this compound would be protonated, generating a highly electrophilic hydroxycarbenium ion. This species can then engage in several possible cyclization pathways. One prominent possibility is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction), where the activated vinyl group or the carbenium ion itself acts as the electrophile, attacking the phenyl ring.

Protonation of the carbonyl group and subsequent interaction with the double bond could lead to a stabilized pentadienyl cation. This cation can then cyclize onto the phenyl ring, followed by deprotonation to restore aromaticity, yielding a substituted indanone product. The regioselectivity of the cyclization (i.e., attack at the ortho, meta, or para position of the phenyl ring) would be influenced by steric factors and the stability of the resulting intermediate. This acid-catalyzed cyclization is analogous to aspects of the Nazarov cyclization, which involves the 4π-electrocyclization of divinyl ketones to form cyclopentenones. wikipedia.orgnih.gov Although not a divinyl ketone, the protonated intermediate of this compound shares cationic characteristics that can drive cyclization.

| Step | Description | Intermediate/Product |

| 1 | Protonation of the carbonyl oxygen by superacid. | Hydroxycarbenium ion |

| 2 | Intramolecular electrophilic attack on the phenyl ring. | Spirocyclic cation intermediate (Wheland intermediate) |

| 3 | Deprotonation (re-aromatization). | Substituted indanone derivative |

Regioselective Carbon-Carbon Bond Formation

Carbon-carbon bond formation at a position alpha to the carbonyl group is a cornerstone of organic synthesis, typically proceeding through an enolate intermediate. For this compound, deprotonation can occur at two distinct sites: the C1 methyl protons or the C3 methine proton. This leads to the formation of two different enolates, the kinetic and the thermodynamic enolate, which in turn governs the regioselectivity of subsequent reactions with electrophiles.

Kinetic Enolate: Formed by the rapid removal of the most accessible proton. In this case, the methyl protons (C1) are sterically less hindered. Using a strong, bulky base (like Lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) would favor the formation of the kinetic enolate. Trapping this enolate with an electrophile (E⁺) would result in a new C-C bond at the methyl position.

Thermodynamic Enolate: This is the more stable enolate, which is a conjugated dienolate in this system. Its formation is favored under conditions that allow for equilibrium, such as using a weaker base (e.g., NaH or an alkoxide) at higher temperatures. The resulting dienolate has two nucleophilic sites (C1 and C3), but reaction with most electrophiles would preferentially occur at the terminal C1 position, leading to the same product as the kinetic pathway, or potentially at the C3 position depending on the electrophile and reaction conditions. beilstein-journals.orgamanote.com

The choice of base and reaction conditions allows for the selective formation of products resulting from C-C bond formation at different positions.

| Condition | Base | Temperature | Enolate Formed | Product Site of C-C Formation |

| Kinetic Control | LDA | -78 °C | Less substituted (at C1) | C1 (Methyl group) |

| Thermodynamic Control | NaH, RO⁻ | > 25 °C | More substituted (conjugated dienolate) | C1 or C3 |

Radical-Triggered Functional Group Migration

Radical reactions can initiate unique rearrangements not accessible through ionic pathways. For this compound, a radical-triggered migration could be initiated by the addition of a radical (R•) to the vinyl group. This addition would generate a new radical intermediate at the C4 position. nih.gov

This secondary radical could then induce a 1,2-phenyl migration from C3 to C4. This process would proceed through a spirocyclic three-membered ring transition state, ultimately forming a more stable radical at the C3 position, alpha to the carbonyl group. This newly formed enoxy radical can then be trapped or undergo further reactions. This type of rearrangement is a known process in radical chemistry, driven by the formation of a more stable radical intermediate. nih.govbohrium.com

Plausible Mechanistic Steps:

Initiation: Generation of a radical species (e.g., from AIBN or photolysis).

Addition: The initiator radical adds to the C5 of the vinyl group.

Migration: The resulting radical at C4 triggers the migration of the phenyl group from C3 to C4 via a spiro[2.5]octadienyl radical-type transition state.

Termination/Propagation: The rearranged radical is quenched or propagates a chain reaction.

Photochemical Cyclization Reactions

As a β,γ-unsaturated ketone, this compound is an ideal candidate for photochemical rearrangements. Upon absorption of UV light, it can undergo several transformations, with the oxa-di-π-methane (ODPM) rearrangement being a prominent pathway. researchgate.net This reaction is characteristic of molecules containing two π-systems (in this case, the carbonyl group and the vinyl group) separated by a single sp³-hybridized carbon (C3).

The ODPM rearrangement proceeds via a diradical mechanism from the excited triplet state of the ketone. It involves the formal bridging of the carbonyl carbon (C2) and the terminal vinyl carbon (C5), followed by the cleavage of the original C2-C3 bond. This sequence results in the formation of a cyclopropyl ring, yielding an acyl-substituted cyclopropane. In the case of this compound, the product would be 1-acetyl-1-methyl-2-phenylcyclopropane.

Alternatively, a di-π-methane rearrangement could occur, involving the phenyl and vinyl π-systems. This would lead to the formation of a vinyl-substituted cyclopropane, though the ODPM is often the preferred pathway for β,γ-unsaturated ketones. wikipedia.org

Mechanistic Elucidation through Spectroscopic and Computational Studies

The structures of the starting material, intermediates, and final products of the aforementioned reactions can be thoroughly characterized using a combination of spectroscopic methods and computational chemistry.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would be crucial for identifying the products of rearrangement. For example, in the ODPM product, the disappearance of vinyl proton signals (~5-6 ppm) and the appearance of characteristic upfield signals for cyclopropyl protons would be definitive evidence of the reaction. ¹³C NMR would similarly show the disappearance of sp² carbon signals for the vinyl group and the appearance of sp³ signals for the cyclopropane ring.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum provides information about its electronic environment. For this compound, this would appear around 1715 cm⁻¹. Changes in conjugation or ring strain in the products, such as the formation of an indanone or a cyclopropyl ketone, would cause a predictable shift in this frequency.

Mass Spectrometry (MS): MS provides the molecular weight of the products, confirming that they are isomers of the starting material (m/z = 172.24 for C₁₁H₁₂O). Fragmentation patterns can also give clues to the structure of the rearranged products.

Predicted Spectroscopic Data for this compound:

| Technique | Feature | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Methyl Protons (-CH₃) | ~2.1 ppm |

| ¹H NMR | Methine Proton (-CH) | ~3.8-4.0 ppm |

| ¹H NMR | Vinyl Protons (=CH₂) | ~5.0-5.2 ppm |

| ¹H NMR | Vinyl Proton (=CH-) | ~5.8-6.0 ppm |

| ¹H NMR | Phenyl Protons (-C₆H₅) | ~7.2-7.4 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~208 ppm |

| ¹³C NMR | Alkene Carbons (C=C) | ~115 ppm and ~140 ppm |

| IR | Carbonyl Stretch (C=O) | ~1715 cm⁻¹ |

Computational Studies: Density Functional Theory (DFT) and other computational methods are invaluable for elucidating the mechanisms of these complex reactions. They can be used to:

Calculate the relative energies of the kinetic and thermodynamic enolates to predict the outcome of regioselective C-C bond formation.

Model the transition state structures for reactions like the acid-catalyzed cyclization and the radical-triggered phenyl migration, allowing for the calculation of activation energy barriers. This helps to determine which pathway is kinetically more favorable.

Simulate the excited state potential energy surfaces to understand the preference for the oxa-di-π-methane rearrangement over other photochemical pathways.

By combining these experimental and theoretical approaches, a comprehensive understanding of the intricate reactivity of this compound can be achieved.

Despite a comprehensive search for scientific literature, no specific studies detailing in-situ NMR spectroscopic mechanistic investigations or quantum-chemical modeling of reaction mechanisms for the compound this compound were found.

General searches were conducted for the synthesis, reactions, and potential mechanistic studies involving this compound. Follow-up, more targeted searches for "in-situ NMR mechanistic studies of this compound" and "quantum-chemical modeling of this compound reactions" were also executed. These searches were performed across a broad range of scientific databases and publishers, but no relevant detailed findings were located.

Consequently, it is not possible to provide an article with the requested sections on "In-Situ NMR Spectroscopic Mechanistic Investigations" and "Quantum-Chemical Modeling of Reaction Mechanisms" for this compound, as the primary research data appears to be unavailable in the public domain.

Therefore, the requested article cannot be generated at this time due to the absence of specific scientific research on the stated topics for the compound of interest.

3 Phenylpent 4 En 2 One As a Versatile Synthetic Building Block and Intermediate

Utility in the Construction of Complex Organic Molecules

The synthetic utility of 3-phenylpent-4-en-2-one stems from the distinct reactivity of its ketone and conjugated alkene functionalities. The carbon-carbon double bond is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group, making it an excellent Michael acceptor for conjugate additions of nucleophiles. Simultaneously, the carbonyl group can undergo standard reactions of ketones, such as nucleophilic addition, reduction, or enolate formation. This dual reactivity allows for sequential and controlled bond-forming events.

Furthermore, the conjugated π-system of the enone makes it a competent dienophile in Diels-Alder reactions, providing a pathway to complex cyclohexene derivatives. The strategic placement of a phenyl group at the α-position influences the steric and electronic properties of the molecule, which can be exploited to control the regio- and stereoselectivity of its reactions. These inherent characteristics enable chemists to use this compound as a linchpin in synthetic sequences aimed at constructing intricate carbocyclic and heterocyclic frameworks.

Precursor Role in Advanced Synthetic Campaigns

The structural features of this compound make it an ideal precursor in various multi-step synthetic strategies targeting complex and biologically relevant molecules.

The cyclopenta[b]indole scaffold is a core component of many bioactive natural products. rsc.org The synthesis of these structures can be achieved through a Nazarov cyclization, which is a 4π-electrocyclic ring closure of a divinyl ketone or its precursor. clockss.orgwikipedia.org While direct use of this compound is not prominently documented, a plausible and powerful strategy involves its conversion into an indolyl vinyl ketone.

This can be envisioned through a conjugate addition of an indole nucleophile to the β-position of this compound. The resulting intermediate, an indolyl-substituted ketone, can then be elaborated to a divinyl ketone precursor. Treatment with a Lewis or Brønsted acid would then initiate the Nazarov cyclization, leading to the formation of the fused five-membered ring onto the indole core. This reaction cascade is known to be highly effective for constructing the cyclopenta[b]indole system. clockss.orgelsevierpure.com The stereochemical outcome of the cyclization is governed by the principles of electrocyclic reactions, often proceeding in a conrotatory manner to yield a defined stereochemistry in the final product. wikipedia.org

| Step | Reaction Type | Reagents/Catalyst | Intermediate/Product |

| 1 | Conjugate Addition | Indole, Base | 3-(Indol-3-yl)-3-phenylpentan-2-one |

| 2 | Elaboration | e.g., Vinyl lithium addition | Divinyl alcohol precursor |

| 3 | Oxidation & Cyclization | Acid (e.g., FeCl₃, Sc(OTf)₃) | Polyfunctionalized Cyclopenta[b]indole |

This table outlines a plausible, multi-step synthetic pathway.

Goniothalesdiol is a natural product featuring a substituted tetrahydrofuran ring with significant biological activity. Extensive research into its total synthesis has led to various successful routes. elsevierpure.comnih.govmdpi.com These syntheses typically rely on chiral pool starting materials, such as D-tartaric acid or D-mannitol, or employ asymmetric reactions like Sharpless epoxidation to establish the required stereocenters. nih.govmdpi.com A review of the prominent synthetic pathways toward Goniothalesdiol reveals that this compound is not utilized as an intermediate. The structural framework and stereochemical complexity of Goniothalesdiol are built from smaller, highly functionalized chiral precursors, making a C11 building block like this compound an unlikely starting point for its currently established synthetic routes.

The reactivity of this compound can be harnessed to construct a variety of heterocyclic systems beyond indoles. A powerful strategy involves converting the enone into a 1,4-dicarbonyl compound, which is a direct precursor for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. wikipedia.orgorganic-chemistry.org

This transformation can be initiated by a Michael addition of a carbon nucleophile, such as an enolate derived from acetophenone, to this compound. nih.gov This conjugate addition reaction forges a new carbon-carbon bond and results in the formation of a 1,4-diketone. This diketone can then be cyclized under different conditions to yield various five-membered heterocycles. wikipedia.org

Furan Synthesis : Treating the 1,4-diketone with an acid catalyst (e.g., H₂SO₄, p-TsOH) promotes intramolecular cyclization and dehydration to afford a polysubstituted furan. alfa-chemistry.com

Pyrrole Synthesis : Condensation of the 1,4-diketone with ammonia or a primary amine yields the corresponding N-substituted pyrrole. organic-chemistry.org

This two-step sequence demonstrates how this compound can serve as a masked precursor to 1,4-dicarbonyls, thereby granting access to a class of important heterocyclic scaffolds.

| Heterocycle | Key Reagent for Cyclization | Reaction Name |

| Furan | Protic or Lewis Acid (e.g., H₂SO₄) | Paal-Knorr Furan Synthesis organic-chemistry.org |

| Pyrrole | Ammonia or Primary Amine (R-NH₂) | Paal-Knorr Pyrrole Synthesis organic-chemistry.org |

| Thiophene | Sulfurizing Agent (e.g., P₄S₁₀) | Paal-Knorr Thiophene Synthesis wikipedia.org |

This table summarizes the synthesis of different heterocycles from a 1,4-diketone intermediate derived from this compound.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. Their synthesis often relies on iterative reaction sequences. One of the fundamental reactions used in the construction of poly(amidoamine) (PAMAM) dendrimers is the Michael addition. mdpi.com In the divergent synthesis approach, a core molecule containing multiple nucleophilic groups (e.g., ammonia or ethylenediamine) is reacted with an α,β-unsaturated ester like methyl acrylate.

By analogy, this compound could potentially serve as a building block in dendrimer synthesis. A multifunctional amine core could undergo aza-Michael addition to multiple units of this compound, thereby creating the first "generation" of the dendrimer. The ketone functionalities introduced in this step could then be chemically modified to allow for the attachment of the next generation. While the use of α,β-unsaturated ketones is less common than esters, platinum nanoparticles stabilized by glycerodendrimers have been shown to be effective catalysts for the hydrogenation of α,β-unsaturated ketones. acs.org Furthermore, the use of π-expanded α,β-unsaturated ketones in polymerization highlights their role in macromolecular synthesis. nih.govtuni.fi This suggests a potential, though not widely explored, application for this compound in the field of dendritic and hyperbranched polymers.

Regio- and Stereoselective Functionalization Strategies

The presence of multiple reactive sites in this compound makes selective functionalization a key challenge. Strategies that control both the site of reaction (regioselectivity) and the three-dimensional orientation of the new bonds (stereoselectivity) are crucial for its effective use in synthesis.

Regioselectivity : Nucleophilic attack can occur at two primary electrophilic sites: the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition). The outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

1,2-Addition : Hard, non-stabilized nucleophiles such as Grignard reagents or organolithium compounds tend to attack the more polarized carbonyl carbon directly.

1,4-Addition (Michael Addition) : Softer, resonance-stabilized nucleophiles like enolates, cuprates (Gilman reagents), and thiols preferentially attack the β-carbon in a conjugate fashion.

Stereoselectivity : When new stereocenters are formed, controlling their configuration is paramount. For this compound, stereocenters can be created at the α- and β-positions during conjugate addition, or at the carbonyl carbon during reduction.

Asymmetric Michael Addition : The use of chiral catalysts, such as cinchona alkaloids or proline derivatives, can facilitate the enantioselective addition of nucleophiles to the enone system, setting the stereochemistry at the β-carbon.

Asymmetric Epoxidation : The double bond can be epoxidized using chiral catalysts to produce α,β-epoxy ketones with high enantiomeric excess. These epoxides are valuable chiral intermediates.

Diastereoselective Reduction : The reduction of the ketone can be influenced by the existing stereocenter at the α-position. Reagents like zinc borohydride (B1222165) can show high diastereoselectivity in the reduction of β-hydroxy ketones, a principle that applies after a reaction at the vinyl group.

The combination of these strategies allows for the transformation of the simple, achiral starting material this compound into complex, stereochemically defined products suitable for advanced synthetic applications.

| Transformation | Reagent/Catalyst Type | Selectivity Control | Resulting Functional Group |

| Conjugate Addition | Organocuprates, Enolates | Regioselective (1,4-addition) | Saturated Ketone |

| Asymmetric Epoxidation | Chiral Phase-Transfer Catalyst | Enantioselective | α,β-Epoxy Ketone |

| Asymmetric Reduction | Chiral Reducing Agent (e.g., CBS catalyst) | Enantioselective | Chiral Allylic Alcohol |

| Diels-Alder Reaction | Lewis Acid Catalyst | Diastereo- and Regioselective | Substituted Cyclohexene |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 3-Phenylpent-4-en-2-one. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, allowing for the assignment of specific signals to individual atoms in the structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the phenyl, vinyl, methine, and methyl protons. The aromatic protons of the phenyl group would typically appear as a complex multiplet in the downfield region (approximately δ 7.2-7.4 ppm). The vinyl group protons (=CH₂) would show characteristic signals, often as multiplets or distinct doublet of doublets, in the δ 5.0-6.0 ppm range. The proton on the adjacent methine (CH-Ph) would likely be a complex multiplet due to coupling with both the vinyl protons and the methine proton at the chiral center. The methine proton (H3) alpha to the carbonyl group is anticipated to resonate around δ 3.8-4.2 ppm, likely as a doublet of doublets. The methyl protons (H1) of the acetyl group would appear as a sharp singlet in the upfield region, typically around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon (C2) of the ketone is the most deshielded, with a characteristic chemical shift expected in the δ 195-208 ppm region. The carbons of the phenyl ring would appear between δ 125-140 ppm. The two carbons of the vinyl group (C4 and C5) would resonate in the alkene region, with the terminal CH₂ (C5) typically between δ 115-125 ppm and the substituted carbon (C4) between δ 135-145 ppm. The chiral methine carbon (C3) attached to the phenyl group would be found in the δ 50-60 ppm range. Finally, the methyl carbon (C1) of the acetyl group would be the most shielded, appearing upfield around δ 25-30 ppm.

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | -CH₃ | ~2.1 - 2.3 (s) | ~25 - 30 |

| 2 | -C=O | - | ~195 - 208 |

| 3 | -CH(Ph)- | ~3.8 - 4.2 (dd) | ~50 - 60 |

| 4 | -CH= | ~5.8 - 6.2 (ddd) | ~135 - 145 |

| 5 | =CH₂ | ~5.1 - 5.3 (m) | ~115 - 125 |

| - | Phenyl | ~7.2 - 7.4 (m) | ~125 - 140 |

Application of 1D NOE for Isomer Ratio Determination

One-dimensional Nuclear Overhauser Effect (1D NOE) spectroscopy is a powerful NMR technique used to determine spatial proximity between atoms. While this compound, as named, refers to a specific constitutional isomer, related synthetic procedures could potentially yield geometric isomers (E/Z) if the double bond were positioned differently (e.g., in 4-phenylpent-3-en-2-one). In such cases, 1D NOE would be critical for distinguishing between them.

For instance, in the (E)-isomer of 4-phenylpent-3-en-2-one, irradiation of the vinyl proton signal would result in an NOE enhancement of the signals for the ortho-protons of the phenyl ring. Conversely, in the (Z)-isomer, irradiation of the vinyl proton would likely enhance the signal for the methyl protons on the same side of the double bond. By integrating the enhanced signals, the relative ratio of the isomers in a mixture can be accurately determined. For this compound itself, NOE experiments would confirm the connectivity by showing spatial correlations, for example, between the methine proton (H3) and the ortho-protons of the phenyl group.

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. For this compound (C₁₁H₁₂O), the molecular weight is 160.21 g/mol .

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙) with an m/z of 160. The fragmentation of this ion is predictable based on the functional groups present. Key fragmentation pathways would include:

Alpha-cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. Loss of the methyl radical (•CH₃) would result in a prominent acylium ion at m/z 145. Alternatively, cleavage of the C2-C3 bond would lead to the formation of an acetyl cation (CH₃CO⁺) at m/z 43, which is often a base peak for methyl ketones.

Loss of the Phenylvinyl Group: Cleavage could also result in the loss of the phenylvinyl radical, also yielding the acylium ion at m/z 43.

Benzylic Cleavage: The bond alpha to the phenyl group can cleave, leading to the formation of a stable benzyl-type cation or related fragments. For example, loss of an acetyl radical (•COCH₃) would generate a fragment at m/z 117.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 160 | [C₁₁H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [M - CH₃]⁺ | Alpha-cleavage, loss of methyl radical |

| 117 | [M - COCH₃]⁺ | Loss of acetyl radical |

| 105 | [C₈H₉]⁺ | Rearrangement and fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) structures |

| 43 | [CH₃CO]⁺ | Alpha-cleavage, acylium ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of an α,β-unsaturated ketone carbonyl group, expected around 1670-1690 cm⁻¹.

C=C Stretch: A medium intensity band for the alkene double bond stretch, typically appearing around 1620-1640 cm⁻¹. Aromatic C=C stretching vibrations would also be observed as a series of peaks in the 1450-1600 cm⁻¹ region.

C-H Stretches: Signals for sp² C-H stretching from the aromatic ring and the vinyl group would appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The sp³ C-H stretching from the methyl and methine groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-H Bends: Out-of-plane (OOP) C-H bending vibrations for the vinyl group would produce strong bands in the 910-990 cm⁻¹ region. The substitution pattern on the phenyl ring would also give rise to characteristic OOP bending bands in the 690-900 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3010 - 3100 | C-H Stretch | Aromatic & Vinyl (sp²) |

| ~2850 - 2960 | C-H Stretch | Alkyl (sp³) |

| ~1670 - 1690 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1620 - 1640 | C=C Stretch | Alkene |

| ~1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~910 - 990 | C-H Bend (OOP) | Vinyl |

| ~690 - 770 | C-H Bend (OOP) | Monosubstituted Phenyl |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a premier technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com If this compound can be crystallized, single-crystal X-ray diffraction analysis would provide definitive proof of its structure. chemicalbook.com

This technique yields a wealth of information, including:

Precise bond lengths and bond angles for all atoms in the molecule.

The conformation of the molecule in the solid state.

The stereochemistry at the chiral center (C3), confirming it as either R or S.

Details of intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which dictate the crystal packing.

Currently, no published crystal structure for this compound is available in open-access crystallographic databases. Such an analysis would be the ultimate confirmation of the structural assignments made by other spectroscopic methods.

Spectroscopic Characterization of Intermediates and Derivatives

The structural elucidation of a target molecule is often supported by the spectroscopic analysis of its synthetic precursors and chemical derivatives. For instance, a plausible synthesis of this compound might involve the reaction of benzaldehyde (B42025) with 3-buten-2-one. Spectroscopic data for these starting materials are well-documented.

Furthermore, chemical modification of this compound into a derivative, such as its corresponding alcohol, 3-phenylpent-4-en-2-ol, can provide additional structural confirmation. The IR spectrum of the alcohol derivative would show a prominent, broad O-H stretching band around 3200-3600 cm⁻¹ and the disappearance of the strong ketone C=O band. In the ¹H NMR spectrum, the methine proton adjacent to the newly formed hydroxyl group would shift its position, and a new, exchangeable -OH proton signal would appear. Similarly, the ¹³C NMR would show the C2 carbon shifting from the ketone region (~200 ppm) to the alcohol region (~65-75 ppm). Analysis of such derivatives helps to solidify the structural assignment of the parent compound. nih.gov

Computational and Theoretical Studies on 3 Phenylpent 4 En 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. DFT calculations could offer significant insights into the reactivity of 3-Phenylpent-4-en-2-one by mapping its electron density distribution. From this, key electronic properties can be determined.

Key Electronic Properties Calculable via DFT:

| Property | Description | Potential Insight for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap would suggest higher reactivity. The locations of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | It would reveal the electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack) regions of the molecule. |

| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index, derived from orbital energies. | These descriptors would quantify the overall reactivity and stability of the molecule. |

Despite the utility of these methods, specific DFT studies detailing the electronic structure and reactivity parameters for this compound have not been reported in the peer-reviewed literature.

Conformational Analysis and Energy Landscape Mapping

Computational methods can be used to map the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers for interconversion (saddle points).

Techniques for Conformational Analysis:

| Technique | Description | Application to this compound |

| Systematic Search | Rotates all rotatable bonds by a defined increment to generate all possible conformations. | Would provide a comprehensive, albeit potentially computationally expensive, survey of the conformational space. |

| Stochastic Search | Randomly samples the conformational space, often using methods like Monte Carlo simulations. | An efficient way to explore the potential energy surface and identify low-energy conformers. |

| Molecular Dynamics | Simulates the motion of atoms over time, allowing the molecule to explore different conformations. | Could provide a dynamic view of conformational changes and their relative probabilities at different temperatures. |

A detailed conformational analysis and a corresponding energy landscape map for this compound are not currently available in the scientific literature.

Elucidation of Reaction Pathways and Transition States

Theoretical chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its participation in various organic reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed.

The identification of transition state structures is particularly important, as these high-energy species correspond to the energy barrier of a reaction. The geometry and energy of the transition state, calculated using methods like DFT, provide crucial information about the feasibility and kinetics of a proposed reaction pathway.

Currently, there are no published computational studies that elucidate specific reaction pathways or identify transition state structures involving this compound.

Modeling Solvent Effects and Proton Transfer Phenomena

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects, providing a more realistic description of chemical processes in solution.

Common Solvation Models:

| Model | Description | Relevance to this compound |

| Explicit Solvent Model | Individual solvent molecules are included in the calculation. | Computationally intensive but provides a detailed picture of specific solute-solvent interactions like hydrogen bonding. |

| Implicit Solvent Model (Continuum Models) | The solvent is represented as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model - PCM). | Offers a computationally efficient way to model the bulk effects of a solvent on the structure, stability, and reactivity of this compound. |

Furthermore, the presence of the carbonyl group in this compound makes it a potential participant in proton transfer reactions, either as a proton acceptor or in reactions involving enol/enolate formation. Theoretical studies could model the energetics and barriers of such proton transfer events.

Specific computational investigations into solvent effects or proton transfer phenomena for this compound have not been found in the existing literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, theoretical predictions of its spectroscopic properties would be highly beneficial.

Predictable Spectroscopic Data:

| Spectroscopy Type | Predicted Parameters | Potential Application |

| Infrared (IR) | Vibrational frequencies and intensities. | Comparison with an experimental IR spectrum could help confirm the structure and identify characteristic vibrational modes, such as the C=O and C=C stretching frequencies. |

| NMR | Chemical shifts (¹H and ¹³C) and spin-spin coupling constants. | Predicted NMR spectra can aid in the assignment of experimental signals and provide confidence in the structural elucidation of the molecule. |

| UV-Vis | Electronic transition energies and oscillator strengths. | Would provide insight into the electronic structure and help interpret the UV-Vis absorption spectrum. |

While these computational tools are widely used, there are no published studies that present predicted spectroscopic parameters for this compound and compare them with experimental data.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of α,β-unsaturated ketones, including 3-Phenylpent-4-en-2-one, is increasingly benefiting from the principles of green chemistry. Future research will likely focus on the development of more efficient and environmentally benign catalytic systems that minimize waste and avoid harsh reaction conditions. One promising avenue is the use of atom-economical methods, such as the ruthenium-catalyzed redox isomerization of corresponding propargyl alcohols, which circumvents the need for traditional stoichiometric oxidation and reduction steps. Another area of intense interest is the application of photoredox catalysis, which can facilitate the synthesis of enones from readily available precursors like methyl arenes and aromatic alkynes using visible light and an organic photocatalyst, thereby offering a metal-free and sustainable alternative.

Further advancements are anticipated in the realm of asymmetric catalysis to produce chiral variants of this compound. The development of bifunctional organocatalysts, for instance, has shown great promise in the asymmetric aza-Michael reactions of enones, providing a pathway to optically active chiral amines. The exploration of novel chiral ligands for metal-catalyzed transformations will also be crucial in accessing enantiomerically pure forms of this compound and its derivatives.

Below is a table summarizing potential sustainable catalytic approaches for the synthesis of this compound and related enones:

| Catalytic Approach | Catalyst Type | Key Advantages |

| Redox Isomerization | Ruthenium-based | Atom-economical, avoids stoichiometric reagents |

| Photocatalysis | Organic Dyes (e.g., Eosin Y) | Metal-free, uses visible light, green solvents |

| Asymmetric Aza-Michael Addition | Bifunctional Organocatalysts | Access to chiral amines from enones |

| Asymmetric Haloazidation | Chiral N,N′-dioxide/Fe(OTf)2 | Construction of vicinal stereocenters |

| Transfer Hydrogenation | Homogeneous/Heterogeneous Metal Catalysts | Avoids use of H2 gas, safe and convenient |

Exploration of Unconventional Reactivity Modes and Mechanistic Paradigms

Beyond established synthetic routes, the future of this compound research lies in uncovering and harnessing its unconventional reactivity. As an α,β-unsaturated ketone, it possesses both an electrophilic carbonyl carbon and a β-carbon susceptible to nucleophilic attack, leading to a rich and varied chemical behavior. Emerging research is likely to explore novel cycloaddition reactions, such as the [3+2] cycloaddition with allenes to form functionalized cyclopentenes, which can be catalyzed by phosphines. The mechanistic intricacies of such reactions, including the potential for radical intermediates, will be a key area of investigation.

Furthermore, the development of domino or cascade reactions starting from this compound could provide rapid access to complex molecular architectures. For instance, an asymmetric domino reaction between an enone and a suitable bifunctional reagent could lead to the synthesis of intricate heterocyclic systems in a single step. The study of superelectrophilic activation of α,β-unsaturated ketones under superacidic conditions is another frontier that could unveil novel reaction pathways and synthetic transformations.

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is set to revolutionize the study of compounds like this compound. Density Functional Theory (DFT) calculations are becoming increasingly powerful in elucidating reaction mechanisms, predicting reactivity, and guiding the rational design of catalysts. For example, DFT studies can provide insights into the transition states and energetics of nucleophilic additions to enones, helping to explain the effects of substituents on reaction rates and outcomes. Computational methods can also be employed to understand the differences in catalytic mechanisms between seemingly similar catalysts, such as phosphines and amines in cycloaddition reactions.

Future research will likely see a more integrated approach where computational screening of potential catalysts and reaction conditions precedes experimental work, thereby accelerating the discovery of new and efficient synthetic methods. This in silico-to-in vitro workflow can save significant time and resources. For instance, computational studies can predict the most plausible reaction pathways for complex transformations, such as the base-catalyzed hydrocyanation of enones, and identify the factors that control selectivity.

The following table highlights key areas where computational design can be integrated with the experimental synthesis of this compound:

| Area of Application | Computational Method | Insights Gained |

| Reaction Mechanism Elucidation | DFT, CBS-QB3 | Transition state analysis, reaction energetics, substituent effects |

| Catalyst Design | M06-2X | Understanding catalyst-substrate interactions, predicting catalyst performance |

| Reactivity Prediction | DFT | Frontier molecular orbital analysis, prediction of reaction pathways |

| Spectroscopic Analysis | QCFF/sol | Calculation of UV spectra and other photophysical properties |

Expanding the Scope of Derivatization for Advanced Materials and Organic Chemistry Applications

The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced organic materials. Its conjugated system and reactive functional groups allow for a wide range of derivatization possibilities. One exciting avenue is the incorporation of this compound derivatives into polymer backbones. Chalcone derivatives, which share the α,β-unsaturated ketone motif, have been successfully used as photoinitiators for various types of polymerization, including radical, cationic, and thiol-ene polymerizations, upon exposure to visible light. This suggests that derivatives of this compound could be developed for similar applications in photopolymerization and the creation of novel polymeric materials.

Furthermore, the structural similarity of this compound to chalcones, which are known to have applications in liquid crystal displays, suggests that its derivatives could be explored for their liquid crystalline properties. The synthesis of a library of derivatives with varying substituents on the phenyl ring and the pentenone backbone will be crucial for tuning their material properties. The exploration of these derivatives as ligands for metal complexes or as components of supramolecular assemblies could also lead to new materials with interesting catalytic or electronic properties.

In-Depth Study of Photophysical Properties and Photochemical Transformations

The photochemistry of α,β-unsaturated ketones is a rich and complex field, and this compound presents an interesting case due to the presence of both a phenyl group and a vinyl group conjugated to the carbonyl. Future research will likely focus on a detailed investigation of its photophysical properties, such as its absorption and emission spectra, quantum yields, and excited state lifetimes. Understanding the nature of the excited states (e.g., n-π* vs. π-π*) will be crucial for predicting its photochemical reactivity.

The photochemical transformations of this compound are expected to be diverse. One of the most well-known photoreactions of enones is the [2+2] photocycloaddition with alkenes to form cyclobutane (B1203170) rings. A systematic study of the intermolecular and intramolecular versions of this reaction with this compound could lead to the synthesis of novel and complex polycyclic structures. Additionally, photoisomerization of the double bond is another expected photochemical process. The influence of solvents and substituents on the outcome of these photochemical reactions will be an important area of investigation, as it has been shown that these factors can lead to the formation of different products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.